Sigmoidin A

Description

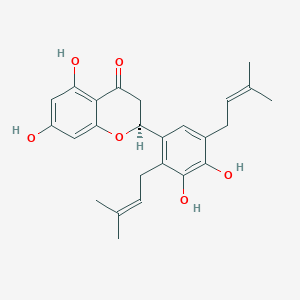

Structure

3D Structure

Properties

CAS No. |

87746-48-3 |

|---|---|

Molecular Formula |

C25H28O6 |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |

InChI Key |

BVHLNRAYBCPKOY-NRFANRHFSA-N |

SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Isomeric SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Other CAS No. |

87746-48-3 |

Synonyms |

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution within Erythrina Species

Sigmoidin A is predominantly isolated from plants belonging to the genus Erythrina, a large genus in the Leguminosae (Fabaceae) family. tandfonline.comresearchgate.netthieme-connect.com This genus is known for producing a wide array of flavonoids, isoflavonoids, and alkaloids. koreascience.krthieme-connect.com The distribution of this compound has been specifically documented in the following species:

Erythrina sigmoidea is a significant botanical source of this compound. ebi.ac.ukmedchemexpress.comnih.gov The compound, along with its close structural analogue Sigmoidin B, is considered one of the major secondary metabolites found in the chloroform (B151607) extract of the bark of this plant. thieme-connect.comnih.gov Its initial isolation and characterization were reported from this species. thieme-connect.commedchemexpress.com

This compound is also prominently found in the stem bark of Erythrina abyssinica. tandfonline.comresearchgate.netnih.gov Research has confirmed the isolation of this compound from this species, highlighting it as another key natural source for the compound. tandfonline.comacs.org The medicinal properties attributed to E. abyssinica are often linked to its rich content of phenolic compounds, including flavonoids like this compound. researchgate.net

Interactive Table: Botanical Sources of this compound

| Species Name | Plant Part |

| Erythrina sigmoidea Hua | Bark thieme-connect.comnih.gov |

| Erythrina abyssinica Lam. ex DC. | Stem Bark tandfonline.comresearchgate.net |

Advanced Extraction and Purification Techniques in Natural Product Chemistry

The isolation of this compound from its natural sources involves multi-step procedures common in phytochemistry, beginning with solvent extraction followed by sophisticated purification methods. tandfonline.com A general workflow involves the extraction of dried and powdered plant material, typically the bark, with an organic solvent. tandfonline.com For instance, a common procedure involves using chloroform to create a crude extract. tandfonline.comthieme-connect.com This extract, containing a mixture of compounds, then undergoes further purification.

Chromatography is a fundamental technique for the separation and purification of individual components from a complex mixture. nih.gov In the context of isolating this compound, column chromatography is a frequently employed method. tandfonline.comnih.gov

A specific documented procedure for the purification of this compound involves the following steps:

The crude chloroform extract is applied to a flash silica (B1680970) gel column. tandfonline.com

The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate (B1210297) in hexane. tandfonline.com

Fractions are collected and analyzed, with the fraction containing this compound being identified. In one instance, the compound was eluted from a hexane:ethyl acetate (7:3) mixture. tandfonline.com

Other advanced chromatographic techniques, such as High-Speed Counter-Current Chromatography (HSCCC), have also been successfully used to separate antioxidant compounds from Erythrina species, demonstrating high efficiency in purifying flavonoids from crude extracts. researchgate.netoup.com These methods are crucial for obtaining the compound of interest with high purity by exploiting differences in properties like polarity and adsorption affinity. rotachrom.comcannabissciencetech.com

Crystallization is often the final step in the purification process to obtain a highly pure, solid form of the target compound. tandfonline.com After chromatographic separation, the fraction containing the compound of interest is concentrated. tandfonline.com In the case of this compound, the purified fraction obtained from flash chromatography yielded crystals upon standing. tandfonline.com

This process relies on the principle that a pure compound will form a well-defined crystal lattice when its solubility in a solvent is slowly reduced. Any remaining impurities are excluded from the crystal structure and remain in the solution, allowing for their removal. The kinetics of crystallization in complex systems can sometimes follow a sigmoid curve, representing distinct stages of nucleation and crystal growth until a stable crystalline phase is achieved. aip.orgfunctmaterials.org.uanih.gov The result is a highly purified, crystalline solid of this compound, suitable for structural elucidation and further scientific investigation.

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation of natural products like Sigmoidin A. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecule's structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR identifies the types and connectivity of protons, while ¹³C NMR reveals the number and electronic environment of each carbon atom.

The ¹H NMR spectrum of this compound shows characteristic signals for a flavanone (B1672756) structure. A key feature is the ABX system for the protons at the C-3 and C-2 positions of the C-ring. The proton at C-2 typically appears as a double doublet around δ 5.2-5.4 ppm, coupling with the two diastereotopic protons at C-3, which resonate at approximately δ 2.7-3.1 ppm. Aromatic protons on the A-ring appear as two meta-coupled doublets around δ 5.9-6.1 ppm. A single aromatic proton on the heavily substituted B-ring is also observed. The two prenyl groups introduce characteristic signals, including vinyl protons (δ ~5.2 ppm), methylene protons (δ ~3.2-3.3 ppm), and four distinct methyl singlets (δ ~1.6-1.8 ppm).

The ¹³C NMR spectrum complements this data, showing approximately 25 distinct carbon signals, confirming the molecular formula. Key resonances include the carbonyl carbon (C-4) at around δ 196 ppm, the C-2 carbon at δ ~79 ppm, and the C-3 carbon at δ ~43 ppm. The aromatic carbons of the A and B rings resonate between δ 95 and 165 ppm. The carbons of the two prenyl groups are also clearly identifiable.

Table 1: NMR Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent used for analysis. The data below is a representative compilation.)

| Atom Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | ~79.5 | 5.35 (dd, J = 12.5, 3.0) |

| 3 | ~43.2 | 2.75 (dd, J = 17.0, 3.0), 3.08 (dd, J = 17.0, 12.5) |

| 4 | ~196.8 | - |

| 4a | ~102.8 | - |

| 5 | ~164.5 | - |

| 6 | ~96.5 | 6.05 (d, J = 2.0) |

| 7 | ~167.5 | - |

| 8 | ~95.5 | 5.95 (d, J = 2.0) |

| 8a | ~163.0 | - |

| 1' | ~113.0 | - |

| 2' | ~121.5 | - |

| 3' | ~144.0 | - |

| 4' | ~143.5 | - |

| 5' | ~126.8 | - |

| 6' | ~114.5 | 6.90 (s) |

| Prenyl 1 (C-2') | ||

| C-1'' | ~26.5 | 3.30 (d, J = 7.0) |

| C-2'' | ~122.5 | 5.25 (t, J = 7.0) |

| C-3'' | ~132.0 | - |

| C-4'' | ~25.8 | 1.75 (s) |

| C-5'' | ~17.9 | 1.80 (s) |

| Prenyl 2 (C-5') | ||

| C-1''' | ~26.0 | 3.25 (d, J = 7.0) |

| C-2''' | ~122.8 | 5.20 (t, J = 7.0) |

| C-3''' | ~131.5 | - |

| C-4''' | ~25.8 | 1.65 (s) |

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, HRMS data establishes its molecular formula as C₂₅H₂₈O₆. This corresponds to a calculated exact mass of approximately 424.1886 Da.

Electron Ionization Mass Spectrometry (EIMS) can also provide information about the molecule's fragmentation pattern. A characteristic fragmentation for flavanones is a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, providing information about the substitution patterns on the A and B rings. For this compound, loss of one of the prenyl groups (a loss of 69 Da) is also a potential fragmentation pathway.

Table 2: Mass Spectrometry Data for this compound

| Technique | Measurement | Value |

|---|---|---|

| HRMS | Molecular Formula | C₂₅H₂₈O₆ |

| HRMS | [M+H]⁺ Calculated Mass | 425.1964 |

| HRMS | [M+H]⁺ Measured Mass | ~425.1960 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. The IR spectrum of this compound displays several key absorption bands that confirm its flavanone structure.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretching | Phenolic hydroxyl groups |

| ~2970, 2925, 2855 | C-H stretching | Aliphatic (prenyl and C-ring) groups |

| ~1645 (strong) | C=O stretching | Chelated carbonyl group (ketone at C-4) |

| ~1610, 1580 | C=C stretching | Aromatic rings |

Stereochemical Assignment (e.g., (2S)-configuration)

Flavanones possess a chiral center at the C-2 position. The absolute configuration of this center in this compound has been determined to be S. This assignment is typically established through chiroptical methods, such as measuring the specific rotation of the compound using a polarimeter. Naturally occurring flavanones isolated from Erythrina species commonly exhibit a negative specific rotation value, which corresponds to the (2S)-configuration. The IUPAC name for this compound is (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one, which explicitly defines this stereochemistry researchgate.net.

Comparative Structural Analysis with Related Flavonoids (e.g., Eriodictyol (B191197), Sigmoidin B)

The structure of this compound can be better understood by comparing it to related, less complex flavonoids.

Eriodictyol: This compound is the parent flavanone of this compound. Eriodictyol has the same core structure, consisting of a chromanone A-ring fused to a dihydroxyphenyl B-ring. However, it lacks any prenyl substituents. This compound is therefore structurally defined as a diprenylated derivative of eriodictyol, with the two 3-methylbut-2-enyl (prenyl) groups attached to the B-ring at the C-2' and C-5' positions.

Sigmoidin B: This is another prenylated flavonoid isolated from Erythrina sigmoidea. It is structurally very similar to this compound, but it is only a monoprenylated derivative of eriodictyol. Sigmoidin B possesses a single prenyl group attached to the B-ring at the C-5' position. In contrast, this compound has a second prenyl group at the C-2' position. This makes this compound a more sterically hindered and more lipophilic molecule compared to Sigmoidin B.

This comparative analysis highlights how this compound is part of a biosynthetic family of compounds within Erythrina sigmoidea, where the complexity is built upon a common flavanone core through successive prenylation steps.

Biosynthetic Pathways and Precursor Studies

Proposed Biosynthetic Routes to Prenylated Flavanones

The biosynthesis of prenylated flavonoids like Sigmoidin A begins with the formation of the C6-C3-C6 flavonoid skeleton. nih.gov This process starts with amino acids, either L-phenylalanine or L-tyrosine. nih.govfrontiersin.org

The general proposed pathway involves several key stages:

Formation of 4-coumaroyl-CoA: L-phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). Alternatively, L-tyrosine can be used as a precursor, converted by tyrosine ammonia-lyase (TAL) and 4CL. mdpi.comfrontiersin.org

Chalcone (B49325) Synthesis: Three molecules of malonyl-CoA are combined with one molecule of 4-coumaroyl-CoA by chalcone synthase (CHS) to produce naringenin (B18129) chalcone. mdpi.comnih.gov

Isomerization to Flavanone (B1672756): Naringenin chalcone is then isomerized by chalcone flavanone isomerase (CHI) to form the flavanone naringenin, a common precursor for many flavonoids. mdpi.comnih.gov

Hydroxylation to Eriodictyol (B191197): The flavanone naringenin can be hydroxylated to form eriodictyol, the direct flavanone precursor to this compound. tandfonline.com

Isoprenoid Precursor Synthesis: Concurrently, the isoprenoid precursors, dimethylallyl diphosphate (B83284) (DMAPP) and its isomer isopentenyl diphosphate (IPP), are synthesized through either the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comkyoto-u.ac.jp

Prenylation: The final and crucial step is the attachment of a prenyl group (derived from DMAPP) to the eriodictyol skeleton. This reaction is catalyzed by a prenyltransferase enzyme. mdpi.comnih.gov

This intricate series of reactions highlights the coordinated action of multiple enzymes to produce the diverse array of prenylated flavonoids found in nature.

Enzymatic Steps Involved in Prenylation

The prenylation of the flavanone core is a critical step in the biosynthesis of this compound and other prenylated flavonoids, as it significantly contributes to their structural diversity and biological properties. mdpi.comnih.gov This reaction is an electrophilic substitution, where the electron-rich aromatic ring of the flavonoid attacks the carbocation generated from the prenyl donor, typically dimethylallyl diphosphate (DMAPP). nih.gov

Key enzymes and factors involved in this process include:

Prenyltransferases (PTs): These are the key enzymes that catalyze the transfer of a prenyl group from a donor molecule (like DMAPP or geranyl diphosphate) to an acceptor flavonoid molecule. nih.govresearchgate.net Plant aromatic prenyltransferases often exhibit strict regioselectivity, meaning they attach the prenyl group to a specific position on the flavonoid skeleton. researchgate.net

Substrate Specificity: Many prenyltransferases show high specificity for both the flavonoid substrate and the prenyl donor. For instance, SfN8DT-1 from Sophora flavescens is specific for flavanones and DMAPP, catalyzing prenylation at the C-8 position. kyoto-u.ac.jp In contrast, other prenyltransferases can be more promiscuous, acting on different flavonoid classes and at various positions. researchgate.net

Cofactors: The catalytic activity of most flavonoid prenyltransferases requires the presence of a metal ion, with Mg2+ being a common requirement. nih.gov

Localization: Plant prenyltransferases involved in flavonoid biosynthesis are often membrane-bound enzymes, which has historically made their identification and characterization challenging. kyoto-u.ac.jp They are frequently localized to organelles like plastids and mitochondria, where the isoprenoid precursors are synthesized. kyoto-u.ac.jp

The table below summarizes some of the key enzymes involved in the broader flavonoid biosynthetic pathway leading to prenylated flavanones.

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Deaminates L-phenylalanine to form trans-cinnamic acid. frontiersin.org |

| Tyrosine Ammonia-Lyase | TAL | Deaminates L-tyrosine to form p-coumaric acid. frontiersin.org |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to yield p-coumaric acid. frontiersin.org |

| 4-Coumarate-CoA Ligase | 4CL | Catalyzes the ligation of CoA to p-coumaric acid to form p-coumaroyl-CoA. frontiersin.org |

| Chalcone Synthase | CHS | Condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone. frontiersin.org |

| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to form the flavanone naringenin. frontiersin.org |

| Flavonoid Prenyltransferase | FPT/PT | Transfers a prenyl group (e.g., from DMAPP) to the flavonoid skeleton. mdpi.comkyoto-u.ac.jp |

Investigation of Biosynthetic Intermediates and Precursors

The study of biosynthetic intermediates and precursors is essential for understanding the pathway leading to this compound. Since this compound is a prenylated derivative of the flavanone eriodictyol, the precursors for eriodictyol are also fundamental to the biosynthesis of this compound. tandfonline.com

Key precursors and intermediates in the pathway include:

Amino Acids: L-phenylalanine and L-tyrosine are the initial building blocks for the phenylpropanoid pathway, which provides the basic C6-C3 unit for the flavonoid skeleton. nih.govfrontiersin.org

Phenylpropanoids: Intermediates such as trans-cinnamic acid and p-coumaric acid are formed from the initial amino acid precursors. frontiersin.org Supplementing microbial cultures with these intermediates has been shown to increase the production of downstream flavonoids. frontiersin.org

Malonyl-CoA: This provides the three C2 units that form the A-ring of the flavonoid structure. nih.gov

Chalcones: Naringenin chalcone is the direct product of the chalcone synthase enzyme and is the immediate precursor to the flavanone ring system. mdpi.com

Flavanones: Naringenin is a central intermediate that can be further modified. frontiersin.org For the synthesis of this compound, naringenin is hydroxylated to form eriodictyol. tandfonline.com

Isoprenoid Units: Dimethylallyl diphosphate (DMAPP) is the prenyl donor for the prenylation step. mdpi.com It is synthesized via the mevalonic acid (MVA) or methylerythritol phosphate (MEP) pathways, starting from acetyl-CoA. mdpi.commdpi.com

The following table outlines the key precursors and their roles in the biosynthetic pathway.

| Precursor/Intermediate | Role in Biosynthesis |

| L-Phenylalanine | Initial precursor for the phenylpropanoid pathway, leading to the B-ring and C-ring. frontiersin.org |

| L-Tyrosine | Alternative initial precursor for the phenylpropanoid pathway. frontiersin.org |

| Malonyl-CoA | Provides the building blocks for the A-ring of the flavonoid skeleton. nih.gov |

| p-Coumaroyl-CoA | The activated phenylpropanoid unit that condenses with malonyl-CoA. mdpi.com |

| Naringenin Chalcone | The open-chain intermediate formed by chalcone synthase. mdpi.com |

| Naringenin | The basic flavanone skeleton formed by the cyclization of naringenin chalcone. frontiersin.org |

| Eriodictyol | The direct flavanone acceptor for the prenylation reaction to form this compound. tandfonline.com |

| Dimethylallyl Diphosphate (DMAPP) | The donor of the prenyl group in the prenylation reaction. mdpi.com |

Preclinical Pharmacological Activity and Mechanistic Investigations in Vitro and in Vivo Models

Anti-inflammatory Research

Sigmoidin A, a prenylated flavanone (B1672756) isolated from plants such as Erythrina sigmoidea, has demonstrated notable anti-inflammatory properties in various preclinical studies. researchgate.netchemfaces.comebi.ac.uk These investigations have explored its effects on key pathways and mediators of inflammation, both in cellular and animal models.

Inhibition of Arachidonic Acid Metabolism

Research into the anti-inflammatory mechanisms of this compound has significantly focused on its interaction with the arachidonic acid metabolic pathway, a critical process in the generation of inflammatory mediators. researchgate.netthieme-connect.comnih.gov

Selective 5-Lipoxygenase (5-LOX) Inhibition

In vitro studies have consistently shown that this compound is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme responsible for the production of leukotrienes, which are potent pro-inflammatory molecules. researchgate.netthieme-connect.comscienceopen.com The inhibitory potency of this compound against 5-LOX has been quantified, with a reported half-maximal inhibitory concentration (IC₅₀) of 31 μM. researchgate.netchemfaces.comthieme-connect.com This selective action highlights a specific mechanism through which this compound exerts its anti-inflammatory effects.

Absence of Cyclooxygenase-1 (COX-1) Activity Inhibition

In contrast to its effect on 5-LOX, studies have demonstrated that this compound does not inhibit cyclooxygenase-1 (COX-1) activity. researchgate.netthieme-connect.comscienceopen.com At a concentration of 100 µM, it did not reduce the production of 12-hydroxyheptadecatrienoic acid (12-HHTrE), a marker of COX-1 activity. researchgate.net This lack of inhibition indicates that the anti-inflammatory properties of this compound are not mediated through the COX-1 pathway, further emphasizing its selective nature.

In Vivo Models of Inflammation

The anti-inflammatory activity of this compound has also been evaluated in established animal models of inflammation, providing further evidence of its potential. researchgate.netebi.ac.ukthieme-connect.com

12-O-tetradecanoylphorbol 13-acetate (TPA)-Induced Edema Models

In the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, a standard assay for topical anti-inflammatory agents, this compound exhibited significant activity. researchgate.netchemfaces.com Topical application of this compound resulted in a remarkable 89% reduction in the induced edema, demonstrating its potent anti-inflammatory effect in this in vivo setting. researchgate.netchemfaces.comthieme-connect.com

Phospholipase A₂ (PLA₂)-Induced Mouse Paw Edema Models

The effect of this compound was also investigated in the phospholipase A₂ (PLA₂)-induced mouse paw edema model. researchgate.netthieme-connect.com PLA₂ is a key enzyme that releases arachidonic acid from cell membranes, initiating the inflammatory cascade. nih.gov While its companion compound, sigmoidin B, showed inhibition of edema formation in this model, the available research indicates that this compound was less effective in this specific assay compared to its pronounced effect in the TPA model. researchgate.netthieme-connect.com

Data Tables

Table 1: In Vitro Inhibitory Activity of this compound

| Enzyme Target | IC₅₀ Value | Reference |

| 5-Lipoxygenase (5-LOX) | 31 μM | researchgate.netchemfaces.comthieme-connect.com |

| Cyclooxygenase-1 (COX-1) | No inhibition observed | researchgate.netthieme-connect.comscienceopen.com |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Inflammatory Model | Effect | Percentage Inhibition | Reference |

| TPA-Induced Mouse Ear Edema | Reduction of edema | 89% | researchgate.netchemfaces.comthieme-connect.com |

| PLA₂-Induced Mouse Paw Edema | Less effective than Sigmoidin B | Not specified | researchgate.netthieme-connect.com |

Radical Scavenging Activity in Anti-inflammatory Contexts (e.g., DPPH Radical)

This compound has demonstrated notable radical scavenging activity, which is considered a key component of its anti-inflammatory properties. researchgate.net In studies utilizing the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical, this compound proved to be a potent scavenger. researchgate.netnih.gov This antioxidant capacity was quantified, establishing a dose-response inhibitory potency with a half-maximal inhibitory concentration (IC50) of 31 µM. researchgate.netnih.gov The ability to neutralize free radicals is a significant mechanism in combating inflammation, as reactive oxygen species (ROS) are often implicated in inflammatory processes. scielo.org.mxbiomedres.us In vivo models have further substantiated its anti-inflammatory effects; for instance, in a 12-O-tetradecanoylphorbol 13-acetate (TPA) induced mouse ear edema model, this compound reduced the induced edema by 89%. researchgate.netnih.govchemfaces.com

Antioxidant and Prooxidant Dynamics

This compound, a prenylated flavanone derivative of eriodictyol (B191197), exhibits a dual nature, functioning as both an antioxidant and, under specific conditions, a pro-oxidant. researchgate.netebi.ac.ukthieme-connect.com While its ability to scavenge radicals defines its antioxidant role, its interaction with metal ions can trigger pro-oxidant activities, leading to cellular damage. researchgate.netthieme-connect.compublichealthtoxicology.com This paradoxical behavior is a characteristic shared by many phenolic compounds, whose effects are often determined by the surrounding chemical environment, such as the presence of transition metal ions. publichealthtoxicology.comresearchgate.netmdpi.com

Radical Scavenging Capabilities (e.g., DPPH radical)

The antioxidant activity of this compound is prominently demonstrated through its effective radical scavenging capabilities. researchgate.netnih.gov It has been shown to be a potent scavenger of the DPPH radical, a stable free radical commonly used to assess antioxidant potential. researchgate.netnih.govmdpi.com Research has established an IC50 value of 31 µM for this compound in the DPPH assay. researchgate.netnih.gov In comparative studies conducted in a cell-free system, this compound displayed radical scavenging activity that was comparable to its structural analogue, eriodictyol. researchgate.netthieme-connect.comnih.gov This capacity to neutralize free radicals is a fundamental aspect of its reported antioxidant and anti-inflammatory effects. researchgate.netebi.ac.uk

| Compound | Assay | Potency (IC50) |

| This compound | DPPH Radical Scavenging | 31 µM researchgate.netnih.gov |

Prooxidative Effects

Despite its antioxidant properties, this compound can also exert pro-oxidative effects, particularly in the presence of metal ions like copper. researchgate.netthieme-connect.com This activity involves the generation of reactive oxygen species (ROS) that can lead to damage of macromolecules, a mechanism that has been investigated for its potential in contexts such as cytotoxicity in cancer cells. researchgate.netthieme-connect.comnih.gov

In vitro studies have demonstrated that this compound can induce macromolecular damage. chemfaces.comresearchgate.net Specifically, when in the presence of Copper(II) ions, this compound was found to cause concentration-dependent strand scission in pBR322 plasmid DNA. researchgate.netthieme-connect.comthieme-connect.com This damaging effect on DNA is a hallmark of its pro-oxidative action. researchgate.net The damage was shown to be mediated by ROS, as it could be nullified by ROS scavengers like glutathione (B108866) (GSH) and catalase. researchgate.netthieme-connect.comnih.gov

The mechanism of DNA damage induced by this compound is critically dependent on the presence of copper. researchgate.netresearchgate.net Studies using pBR322 plasmid DNA showed that this compound, in concentrations ranging from 7.4 to 236 µM, caused significant DNA strand breaks, but only when Cu(II) ions were present. researchgate.netthieme-connect.comthieme-connect.com The central role of copper in this process was confirmed by the observation that the DNA damage could be completely abolished by the metal chelator EDTA and, more specifically, by neocuproine, a chelator specific to Copper(I) ions. researchgate.netthieme-connect.comnih.gov This suggests a mechanism involving the reduction of Cu(II) to Cu(I), which then participates in the generation of reactive oxygen species that attack the DNA. thieme-connect.com This copper-dependent redox cycling is a known pathway for DNA damage by various chemical agents. nih.gov

| Experimental Model | Compound/Condition | Concentration | Observed Effect | Inhibitors |

| pBR322 Plasmid DNA | This compound + Cu(II) | 7.4-236 µM researchgate.netthieme-connect.com | Concentration-dependent strand scission researchgate.netthieme-connect.com | Glutathione (GSH), Catalase, EDTA, Neocuproine (Cu(I) chelator) researchgate.netnih.gov |

A key step in the pro-oxidative mechanism of this compound is its ability to reduce Copper(II) to Copper(I). researchgate.netebi.ac.uk Studies have demonstrated that this compound readily facilitates this reduction. researchgate.netebi.ac.ukthieme-connect.comnih.gov The resulting Cu(I) ion is a critical intermediate that can react with other molecules, such as hydrogen peroxide, to generate highly reactive hydroxyl radicals through a Fenton-like reaction, which then cause the observed DNA damage. thieme-connect.comnih.gov The fact that the DNA scission was inhibited by a Cu(I)-specific chelator provides strong evidence for this reductive pathway being essential to the pro-oxidant activity of this compound. researchgate.netthieme-connect.comnih.gov

Modulation of Intracellular Redox Status

This compound has been shown to influence the intracellular redox environment, a critical factor in cellular homeostasis and signaling. plos.org The balance between oxidants and antioxidants within a cell determines its redox state, and shifts in this balance can trigger various cellular responses, including those leading to cell death. frontiersin.org

Depletion of Intracellular Glutathione (GSH) Levels

A key aspect of this compound's activity is its ability to deplete intracellular levels of glutathione (GSH). nih.govthieme-connect.com GSH is a crucial antioxidant, playing a vital role in protecting cells from damage by reactive oxygen species (ROS). pagepressjournals.org Studies have demonstrated that the cytotoxic effects of this compound on cancer cells are significantly attenuated by the presence of GSH, suggesting that the depletion of this vital antioxidant is a key mechanism in its mode of action. nih.govchemfaces.com This reduction in intracellular GSH levels disrupts the cellular redox balance, making cancer cells more susceptible to oxidative stress-induced death. nih.govthieme-connect.comresearchgate.net The depletion of GSH has been observed in murine leukemia RAW 264.7 cells, where the addition of GSH to the culture medium significantly suppressed cell death induced by this compound. researchgate.net

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

This compound has demonstrated notable antiproliferative and cytotoxic activities against various cancer cell lines. nih.govthieme-connect.comnih.gov These effects are linked to its ability to induce oxidative stress and disrupt cellular processes essential for cancer cell survival and proliferation. nih.govchemfaces.com

Comparative Cytotoxicity Studies with Eriodictyol

Comparative studies between this compound and its structural analog, eriodictyol, have revealed significant differences in their cytotoxic potential. nih.govthieme-connect.com While both compounds exhibit comparable radical scavenging activity in cell-free systems, this compound is markedly more cytotoxic to cancer cells. nih.govchemfaces.com Research indicates that this compound is approximately an order of magnitude more potent in its cytotoxic effects on cancer cells than eriodictyol. nih.govchemfaces.com This enhanced cytotoxicity is a key characteristic of this compound's pharmacological profile.

Prooxidative Mechanisms Contributing to Cell Death

The cytotoxic action of this compound is largely attributed to its prooxidative mechanisms. nih.govthieme-connect.com In the presence of copper ions (Cu(II)), both this compound and eriodictyol can induce DNA strand scission. nih.govthieme-connect.com This damage is a result of their ability to reduce Cu(II) to Cu(I), a process that can generate reactive oxygen species (ROS) and lead to oxidative damage to DNA. nih.govchemfaces.com The DNA damage induced by this compound can be counteracted by ROS scavengers and specific copper chelators, confirming the prooxidative nature of its mechanism. nih.govthieme-connect.com This prooxidant activity appears to be a primary driver of its ability to kill cancer cells. nih.govresearchgate.net

Potential Interactions with Cellular Viability Pathways

The prooxidative effects of this compound likely intersect with various cellular viability pathways. The generation of ROS can activate stress-related signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, which can, in turn, influence cell fate decisions like apoptosis. mdpi.commdpi.com The depletion of intracellular GSH, a key event in this compound's action, is known to trigger cellular stress responses and can lead to the activation of apoptotic pathways. pagepressjournals.orgbiomolther.org While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce oxidative stress and deplete GSH strongly suggests an interaction with pathways that regulate cell survival and programmed cell death. frontiersin.orgnih.gov

Enzyme Inhibition Relevant to Metabolic Disorders

Beyond its anticancer activities, this compound has been investigated for its potential to inhibit enzymes relevant to metabolic disorders. ebi.ac.uknih.gov Enzyme inhibition is a key therapeutic strategy for managing various diseases, including those related to metabolism. sigmaaldrich.comlongdom.org

Research has shown that this compound is a potent inhibitor of pancreatic lipase (B570770), an enzyme crucial for the digestion and absorption of dietary fats. ebi.ac.uknih.gov In comparative studies, the inhibitory effect of this compound on pancreatic lipase was found to be approximately 30 times greater than that of eriodictyol. ebi.ac.uknih.gov This suggests that the prenyl group in this compound's structure significantly enhances its anti-lipase activity. ebi.ac.uk

In contrast, the inhibitory effects of this compound and eriodictyol on the α-glucosidase enzyme, which is involved in carbohydrate digestion, were comparable. ebi.ac.uknih.gov The potent and selective inhibition of pancreatic lipase by this compound highlights its potential as a compound for further investigation in the context of managing obesity and related metabolic conditions. ebi.ac.uk

Table of Inhibitory Activity of this compound and Eriodictyol

| Compound | Pancreatic Lipase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| This compound | 4.5 ± 0.87 | 62.5 ± 9.47 |

| Eriodictyol | 134 ± 19.39 | 57.5 ± 13.15 |

| Orlistat (Control) | 0.3 ± 0.04 | Not Applicable |

| Acarbose (Control) | Not Applicable | 190.6 ± 16.05 |

Data sourced from studies on the anti-obesity potential of these compounds. ebi.ac.uknih.gov

Pancreatic Lipase Inhibition

This compound has demonstrated notable inhibitory activity against pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. In vitro studies have shown that this compound is a potent inhibitor of this enzyme. tandfonline.com Its inhibitory effect was found to be approximately 30 times more potent than that of its structural analogue, eriodictyol. tandfonline.com The addition of two prenyl groups to the flavanone structure of eriodictyol appears to significantly enhance its ability to inhibit pancreatic lipase. tandfonline.com While this compound's activity was less potent than the standard anti-obesity drug orlistat, the findings highlight the potential of prenylated flavonoids as effective lipase inhibitors. tandfonline.com

The half-maximal inhibitory concentration (IC₅₀) values from a comparative study are presented below:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Pancreatic Lipase | 4.5 ± 0.87 | tandfonline.com |

| Eriodictyol | Pancreatic Lipase | 134 ± 19.39 | tandfonline.com |

| Orlistat (Standard) | Pancreatic Lipase | 0.3 ± 0.04 | tandfonline.com |

| This compound | Alpha-Glucosidase | 62.5 ± 9.47 | tandfonline.com |

| Eriodictyol | Alpha-Glucosidase | 57.5 ± 13.15 | tandfonline.com |

| Acarbose (Standard) | Alpha-Glucosidase | 190.6 ± 16.05 | tandfonline.com |

Alpha-Glucosidase Inhibition

In addition to its effects on fat metabolism, this compound has been evaluated for its ability to inhibit alpha-glucosidase, an enzyme crucial for carbohydrate digestion. In vitro assays revealed that this compound exhibits moderate inhibitory activity against alpha-glucosidase. tandfonline.com Its effect on this enzyme was comparable to that of eriodictyol. tandfonline.com Notably, the inhibitory activity of this compound against alpha-glucosidase was about 14 times weaker than its potent inhibition of pancreatic lipase, suggesting a selective action towards the latter. tandfonline.com Compared to the standard anti-diabetic drug acarbose, both this compound and eriodictyol demonstrated stronger inhibition in the in vitro model. tandfonline.com

Antimicrobial Spectrum and Potency

Research indicates that this compound possesses moderate antimicrobial activity. tandfonline.comebi.ac.ukchemfaces.comnih.gov While specific minimum inhibitory concentration (MIC) values for this compound against a broad spectrum of microbes are not extensively detailed in the reviewed literature, studies on closely related compounds isolated from Erythrina sigmoidea provide insight into the potential of this class of flavonoids. nih.gov

For instance, Sigmoidin L, another flavonoid from E. sigmoidea, demonstrated significant antibacterial potency against Staphylococcus aureus and Proteus vulgaris. researchgate.net A separate study on Sigmoidin M from the same plant also showed significant activity against S. aureus. nih.gov These findings suggest that sigmoidin compounds, in general, are a source of antibacterial agents. scialert.net

| Compound | Microorganism | MIC (mg/mL) | Reference |

|---|---|---|---|

| Sigmoidin L | Staphylococcus aureus | 0.004 | researchgate.net |

| Sigmoidin L | Proteus vulgaris | 0.007 | researchgate.net |

| Sigmoidin M | Staphylococcus aureus | 0.004 | nih.gov |

Antimalarial Activity Studies

While direct studies on the antimalarial activity of this compound are limited in the available research, investigations into extracts of Erythrina sigmoidea and related sigmoidin compounds suggest potential antiplasmodial effects. The ethanol (B145695) extract of E. sigmoidea stem bark has shown promising in vitro activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. frontiersin.orgdoaj.orgnih.govnih.govresearchgate.net

Furthermore, a study involving eight flavonoids from the Erythrina species investigated their effects in combination with standard antimalarial drugs. academicjournals.org In this research, a compound identified as Sigmoidin E demonstrated a synergistic interaction with chloroquine (B1663885) against P. falciparum strains. academicjournals.org This finding points to the potential of sigmoidin-type flavonoids to act as combination agents in antimalarial therapy. However, further studies are required to specifically elucidate the antimalarial potency of this compound itself.

| Extract/Compound | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Erythrina sigmoidea Ethanol Extract | 3D7 (Chloroquine-sensitive) | 6.44 ± 0.08 | frontiersin.orgnih.gov |

| Dd2 (Chloroquine-resistant) | 7.53 ± 0.22 | frontiersin.orgnih.gov | |

| Erythrina sigmoidea Aqueous Extract | 3D7 (Chloroquine-sensitive) | 29.51 ± 3.63 | frontiersin.orgnih.gov |

| Dd2 (Chloroquine-resistant) | 35.23 ± 3.17 | frontiersin.orgnih.gov |

Mechanisms of Action at the Molecular and Cellular Levels

Receptor Binding and Ligand-Target Interactions

The precise receptor binding and direct ligand-target interactions of Sigmoidin A are areas of ongoing research. While specific receptor targets for this compound have not been definitively identified in the current body of scientific literature, the broader class of flavonoids, to which this compound belongs, is known to interact with a multitude of protein targets. These interactions are often non-covalent and can include hydrogen bonds, ionic bonds, and van der Waals forces, which collectively determine the binding affinity and specificity. nih.gov

Molecular docking studies, a computational method to predict the binding of a ligand to a receptor, have been employed to investigate the potential interactions of flavonoids with various protein targets. nih.govnih.gov For instance, studies on compounds structurally similar to this compound, such as Sigmoidin B, have explored their binding affinities with receptors like the human epidermal growth factor receptor 2 (HER2) and estrogen receptors. researchgate.netresearchgate.net These computational approaches suggest that flavanones can fit into the binding pockets of these receptors, but direct experimental validation of these interactions for this compound is still required. The prenyl group on this compound is thought to enhance its affinity for biological membranes and interaction with target proteins compared to its non-prenylated counterpart, eriodictyol (B191197).

Enzyme Kinetics and Inhibition Mechanisms

This compound has been demonstrated to be a potent inhibitor of several key enzymes, playing a significant role in its pharmacological activities. The study of its enzyme kinetics reveals the nature of this inhibition.

Research has shown that this compound is a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. researchgate.netthieme-connect.comnih.gov In one study, this compound exhibited a dose-dependent inhibitory effect on 5-LOX with a half-maximal inhibitory concentration (IC₅₀) of 31 μM, while showing no effect on cyclooxygenase-1 (COX-1) activity, indicating its selectivity. researchgate.netthieme-connect.comnih.govnuaa.edu.cn

Furthermore, this compound has been identified as a potent inhibitor of pancreatic lipase (B570770), a key enzyme in the digestion and absorption of dietary fats. tandfonline.cominnovareacademics.in Its inhibitory effect on pancreatic lipase, with an IC₅₀ value of 4.5 ± 0.87 µM, was found to be approximately 30 times greater than that of its non-prenylated analog, eriodictyol (IC₅₀, 134 ± 19.39 µM). tandfonline.com This suggests that the prenyl group significantly enhances its anti-lipase activity. tandfonline.com In comparison, its effect on α-glucosidase, an enzyme involved in carbohydrate digestion, was comparable to that of eriodictyol. tandfonline.com

While the precise kinetic mechanisms (e.g., competitive, non-competitive, or mixed inhibition) for this compound's action on these enzymes have not been fully elucidated in the available literature, the significant differences in potency compared to its non-prenylated counterpart highlight the structural importance of the prenyl group in its inhibitory activity. tandfonline.comucl.ac.uk The general mechanism for many flavonoid inhibitors involves binding to the active site or an allosteric site of the enzyme, thereby altering its catalytic efficiency. ucl.ac.ukwikipedia.orgyoutube.comlibretexts.org

| Enzyme | IC₅₀ of this compound (µM) | IC₅₀ of Eriodictyol (µM) | Reference |

|---|---|---|---|

| Pancreatic Lipase | 4.5 ± 0.87 | 134 ± 19.39 | tandfonline.com |

| α-Glucosidase | 62.5 ± 9.47 | 57.5 ± 13.15 | tandfonline.com |

| 5-Lipoxygenase (5-LOX) | 31 | Not Reported | researchgate.netthieme-connect.comnih.govnuaa.edu.cn |

Modulation of Cellular Signaling Pathways

This compound and its structural analogs have been shown to modulate several crucial cellular signaling pathways, which are fundamental to its observed biological effects. These pathways are complex networks that transmit signals from the cell surface to the nucleus, dictating cellular responses. wikipedia.orgraybiotech.comembopress.orgbio-techne.com

Reactive Oxygen Species (ROS) Generation and Detoxification Pathways

This compound exhibits a dual role in the context of reactive oxygen species (ROS). On one hand, it acts as a potent scavenger of free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.netthieme-connect.comnih.gov This antioxidant activity is comparable to its non-prenylated analog, eriodictyol. innovareacademics.in

Conversely, under certain conditions, this compound can act as a prooxidant. In the presence of copper ions (Cu(II)), both this compound and eriodictyol have been shown to cause DNA strand scission. innovareacademics.in This prooxidant activity is attributed to the reduction of Cu(II) to Cu(I), which can then participate in reactions that generate cytotoxic ROS. innovareacademics.in This effect can be abolished by the presence of ROS scavengers like glutathione (B108866) (GSH) and catalase, confirming the involvement of ROS. innovareacademics.in This prooxidant mechanism is also suggested to contribute to its cytotoxic effects on cancer cells. innovareacademics.in

Metal Chelation and Redox Cycling

The prooxidant activity of this compound in the presence of copper ions points towards its ability to participate in metal-mediated redox cycling. innovareacademics.in By reducing Cu(II) to Cu(I), this compound facilitates a cycle that can lead to the continuous generation of reactive oxygen species, which can damage cellular macromolecules like DNA. innovareacademics.in While direct studies on the metal-chelating properties of this compound are limited, its ability to interact with metal ions is a key aspect of its prooxidant mechanism.

Gene Expression Regulation (e.g., Nrf2 pathway modulation)

A significant mechanism through which this compound is thought to exert its cytoprotective effects is via the modulation of gene expression, particularly through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response. mdpi.com

While direct studies on this compound are limited, extensive research on its non-prenylated analog, eriodictyol, provides strong evidence for this mechanism. Eriodictyol has been shown to induce the nuclear translocation of Nrf2 in a dose-dependent manner. nuaa.edu.cnmdpi.comnih.govnih.gov Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, leading to the expression of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1). nuaa.edu.cnmdpi.comnih.govnih.govosti.gov This activation of the Nrf2/HO-1 pathway by eriodictyol has been demonstrated to protect cells from oxidative stress-induced injury and inflammation. nuaa.edu.cnmdpi.comnih.gov Given the structural similarity, it is highly probable that this compound also modulates gene expression through the Nrf2 pathway, with its prenyl group potentially influencing its potency and cellular uptake.

Cellular Uptake and Intracellular Localization

The cellular uptake and subsequent intracellular localization of this compound are critical determinants of its biological activity. As a prenylated flavonoid, its lipophilicity is increased compared to non-prenylated flavonoids, which is expected to enhance its ability to cross cellular membranes. biosynth.com

Studies on prenylated flavonoids suggest that they are taken up by cells through various mechanisms, including passive diffusion and transporter-mediated processes. dovepress.comrsc.orgrsc.org The prenyl group can increase the affinity for the lipid bilayer of cell membranes, facilitating entry into the cell. researchgate.net The cellular uptake of some molecules can be a sigmoidal process, suggesting cooperativity in transport mechanisms. nih.govnih.govresearchgate.net Once inside the cell, the intracellular trafficking of flavonoids can be influenced by their structure. nih.gov While the precise intracellular localization of this compound has not been definitively determined, other flavonoids have been observed to accumulate in various cellular compartments, including the cytoplasm and the nucleus, where they can interact with their molecular targets. researchgate.netmdpi.com The specific uptake mechanism and intracellular fate of this compound are areas that require further investigation to fully understand its cellular pharmacology.

Structure Activity Relationship Sar Studies

Impact of Prenylation on Biological Activities

The addition of prenyl groups to a flavonoid backbone is a key structural modification that significantly enhances its biological activities, largely by increasing its lipophilicity. nih.govnih.gov This modification improves the compound's ability to interact with and permeate biological membranes. researchgate.net The case of Sigmoidin A, when compared to its non-prenylated parent compound, eriodictyol (B191197), provides a clear illustration of this principle.

Research demonstrates that the presence of two prenyl groups in this compound dramatically boosts its potency in certain biological assays. For instance, in studies targeting pancreatic lipase (B570770), an enzyme relevant to obesity, this compound showed approximately 30 times more potent inhibitory activity than eriodictyol. psu.edu While both compounds demonstrated a concentration-dependent inhibition of the enzyme, the prenylated structure was markedly more effective. psu.edu

Furthermore, prenylation significantly influences cytotoxicity. Although this compound and eriodictyol exhibit comparable radical scavenging activity in cell-free systems and similar prooxidant activity leading to DNA damage in the presence of copper ions, their effects on cancer cells are vastly different. wur.nlmdpi.com this compound is an order of magnitude more cytotoxic to cancer cells than eriodictyol. wur.nlmdpi.com This enhanced cytotoxicity is linked to a prooxidative mechanism and a demonstrated ability of this compound to deplete intracellular glutathione (B108866) levels in cancer cells. wur.nlnih.gov

| Compound | Pancreatic Lipase Inhibition (IC₅₀) | Relative Cytotoxicity to Cancer Cells |

| This compound | Potent (~1 µM) | ~10x more potent than Eriodictyol |

| Eriodictyol | Moderate (~30 µM) | Baseline |

| Data synthesized from multiple sources. psu.eduwur.nl |

Stereochemical Influence on Pharmacological Efficacy

The flavanone (B1672756) structure is characterized by a chiral center at the C-2 position of the heterocyclic C-ring. ontosight.ai This means that flavanones like this compound can exist as different stereoisomers (enantiomers), typically designated as (S) or (R). The specific three-dimensional arrangement of atoms is critical as it dictates how the molecule interacts with biological targets, which are often themselves chiral. frontiersin.org

Most flavanones isolated from natural sources, including those from the Erythrina genus, are of the (2S)-configuration. frontiersin.orgnih.govx-mol.com While direct comparative studies on the pharmacological efficacy of the (S) versus (R) enantiomers of this compound are not extensively documented in the reviewed literature, the importance of stereochemistry is well-established for this class of compounds. For example, studies on other flavonoids have shown that enzymatic processes, such as prenylation by specific transferase enzymes, are stereospecific, preferentially acting on or producing the (2S)-enantiomer. researchgate.netscielo.br

The stereochemistry at C-2 determines the spatial orientation of the B-ring relative to the rest of the molecule, which is fundamental for its binding to enzyme active sites or receptors. ontosight.ai For other flavanones, differences in the biological activities between enantiomers have been observed, including in anti-inflammatory and cytotoxic effects. nih.govajol.info Although the absolute stereochemistry of some related sigmoidins has been determined through spectroscopic methods like NOESY, specific research isolating and comparing the pharmacological profiles of different this compound stereoisomers is required to fully elucidate this aspect of its SAR. psu.edumdpi.com

Comparison of this compound with Sigmoidin B and Other Structural Analogues

Comparing this compound with its close structural analogues, particularly Sigmoidin B, reveals subtle yet significant differences in activity that highlight the importance of the number and position of prenyl groups. This compound has two prenyl groups on the B-ring, whereas Sigmoidin B has only one. researchgate.net

Both this compound and Sigmoidin B are potent antioxidants, showing strong radical scavenging activity against the DPPH radical, comparable to the well-known antioxidant quercetin. researchgate.netontosight.ai This suggests that the core flavonoid structure with its hydroxyl groups is the primary driver of this activity, with prenylation having little influence. researchgate.net

However, their anti-inflammatory activities show clear distinctions. In assays measuring the inhibition of arachidonic acid metabolism, both compounds were found to be selective inhibitors of 5-lipoxygenase (5-LOX) with no effect on cyclooxygenase-1 (COX-1). researchgate.net Notably, this compound was a much more potent inhibitor of 5-LOX, achieving 100% inhibition at a 100 µM concentration and showing a dose-dependent effect with an IC₅₀ value of 31 µM. researchgate.netmdpi.com In contrast, Sigmoidin B only reduced 5-LOX production by 44% at the same concentration. researchgate.net

Conversely, in an in-vivo model of inflammation using phospholipase A₂ (PLA₂)-induced mouse paw edema, Sigmoidin B showed a clear inhibitory effect (59% inhibition), whereas this compound had only a slight effect. researchgate.netscielo.br This indicates that the two compounds may have different mechanisms of anti-inflammatory action, with the number of prenyl groups on the B-ring dictating their effectiveness in different inflammatory pathways. scielo.brmdpi.com

| Activity | This compound | Sigmoidin B | Eriodictyol |

| DPPH Radical Scavenging | Potent (93% inhibition) | Potent (86% inhibition) | Moderate |

| 5-Lipoxygenase (5-LOX) Inhibition | Potent (IC₅₀ = 31 µM) | Moderate (44% inhibition @ 100 µM) | Not Reported |

| Cyclooxygenase-1 (COX-1) Inhibition | No effect | No effect | Not Reported |

| PLA₂-Induced Edema Inhibition | Slight effect | Significant (59% inhibition) | Not Reported |

| Data compiled from various studies. researchgate.netontosight.aiscielo.brmdpi.com |

Elucidation of Pharmacophoric Requirements for Specific Activities

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for its biological activity. Analysis of this compound and its analogues allows for the elucidation of key pharmacophoric features for its various activities.

Flavanone Skeleton with Catechol B-Ring : The core structure, consisting of the C6-C3-C6 flavanone backbone and the 3',4'-dihydroxy (catechol) substitution on the B-ring, is fundamental for its antioxidant and prooxidant activities. wur.nl The catechol moiety is a known feature for potent radical scavenging and for chelating metal ions, which contributes to its prooxidant DNA damage activity in the presence of copper. wur.nlmdpi.com

Dual Prenylation on the B-Ring : The two prenyl groups on the B-ring are a critical pharmacophoric requirement for enhanced anti-lipase and cytotoxic activities. psu.eduontosight.ai These lipophilic chains increase the molecule's affinity for lipid-rich environments, such as cellular membranes and the active sites of enzymes like pancreatic lipase. researchgate.netpsu.edu The difference in 5-LOX inhibition between this compound (two prenyls) and Sigmoidin B (one prenyl) underscores that the number of these groups is a key determinant for specific enzyme interactions. researchgate.net

Hydroxylation Pattern on the A-Ring : The 5,7-dihydroxy substitution on the A-ring is a common feature in many bioactive flavonoids and is considered important for various activities, including anti-inflammatory and antioxidant effects.

Specific Stereochemistry : As discussed, the (2S)-configuration is the likely bioactive stereoisomer for interactions with specific chiral targets, a common feature for natural flavanones. ontosight.aifrontiersin.org

Synthetic Chemistry and Derivatization Strategies

Total Synthesis Approaches for Sigmoidin A and Analogues

The total synthesis of prenylated flavanones like this compound is a complex undertaking due to the challenges of controlling regioselectivity during the introduction of prenyl groups onto the flavonoid scaffold. While specific total synthesis routes for this compound are not extensively detailed in the literature, the strategies for analogous compounds provide a clear blueprint for its potential synthesis.

Key strategies often involve the initial synthesis of a chalcone (B49325) intermediate followed by its cyclization to form the flavanone (B1672756) core. The introduction of prenyl groups can be performed at various stages, either on an early precursor like a substituted acetophenone (B1666503) or on the chalcone itself.

A common approach begins with the regioselective prenylation of a polyhydroxyacetophenone. For instance, a facile synthesis for C-8 and C-6 prenylated flavonoids has been developed using the regioselective prenylation of 2,4,6-trihydroxyacetophenone. acs.orgresearchgate.net This key intermediate can then undergo an Aldol condensation with a suitably substituted benzaldehyde (B42025) to form a prenylated polyhydroxy chalcone. The subsequent regioselective cyclization of this chalcone yields the desired prenylated flavanone. acs.orgresearchgate.net This general methodology has been successfully applied to the first total syntheses of (±)-sophoraflavanone A and (±)-bonannione A. acs.orgresearchgate.net

Similarly, the total synthesis of (±)-abyssinoflavanone V was achieved starting from 4-hydroxybenzaldehyde (B117250) and 2,4,6-trihydroxyacetophenone, involving C-prenylation, selective protection of hydroxyl groups, Aldol condensation, cyclization, and deprotection steps. researchgate.net The synthesis of other complex analogues, such as Sigmoidin J (an isoflavanone) and Sigmoidin K (a coumestan), also relies on the manipulation of prenylated intermediates derived from plant sources or created through synthetic routes. researchgate.net

The table below summarizes key synthetic steps used in the total synthesis of flavanones related to this compound, highlighting the common strategic elements.

| Synthetic Target | Key Starting Materials | Key Synthetic Steps | Reference |

| (±)-Sophoraflavanone A | 2,4,6-Trihydroxyacetophenone | Regioselective prenylation, Regioselective cyclization of geranylated chalcone | acs.org |

| (±)-Bonannione A | 2,4,6-Trihydroxyacetophenone | Regioselective prenylation, Regioselective cyclization of geranylated chalcone | acs.org |

| (±)-Abyssinoflavanone V | 4-Hydroxybenzaldehyde, 2,4,6-Trihydroxyacetophenone | C-prenylation, Aldol condensation, Cyclization, Deprotection | researchgate.net |

| Neocyclomorusin | 2,4-Dihydroxyacetophenone | Baker-Venkataraman rearrangement, Intramolecular cyclization | researchgate.net |

These examples demonstrate that a convergent strategy, where different substituted aromatic rings are synthesized and then combined, is a powerful approach. The development of computer-assisted retro-synthesis design further aids in identifying efficient pathways and starting materials for complex targets like this compound and its analogues. nih.govwgtn.ac.nz

Semi-synthetic Modifications for Enhanced Bioactivity

Semi-synthesis, the chemical modification of a natural product, is a valuable strategy for generating novel derivatives with potentially enhanced or altered biological activities. For prenylated flavonoids like this compound, this approach allows for the exploration of structure-activity relationships (SAR), aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov The prenyl groups on this compound are key targets for modification, as they significantly influence the molecule's lipophilicity and interaction with biological membranes. researchgate.netmdpi.com

Strategies for semi-synthetic modification often involve targeting the hydroxyl groups or the prenyl chains of the flavanone core.

Modification of Hydroxyl Groups: Acetylation is a common modification. For example, the acetylation of phenolic compounds from Albizia zygia was shown to generally lead to derivatives with better antiplasmodial and anticancer activities compared to their natural precursors. csic.es Applying such a strategy to this compound could modulate its solubility and cell permeability.

Modification of Prenyl Chains: Altering the structure of the prenyl side chains can have a significant impact on bioactivity. Research on other prenylated isoflavonoids, such as neorautenol (B600611) and shinpterocarpin, involved the synthesis of analogues with polar chains (e.g., dialkylaminoethyl-type side chains). researchgate.net These modifications resulted in compounds with more promising and selective antitumor activity against lung and colon cancer cell lines. researchgate.net

Conjugation with Other Bioactive Molecules: Another approach is to create hybrid molecules by conjugating the flavonoid scaffold with other pharmacologically active agents. For instance, semi-synthetic derivatives of betulin (B1666924) have been created by attaching molecules like α-lipoic acid, resulting in conjugates with moderate anticancer activity. mdpi.com This strategy could be explored for this compound to create dual-action agents.

Studies on related compounds provide insights into how such modifications might affect this compound. For example, derivatives of the isoflavonoids sigmoidin H and neobavaisoflavone (B1678162) were evaluated against multi-drug resistant cancer cell lines, showing that semi-synthetic analogues could be more potent than standard chemotherapeutics in certain contexts. mdpi.com The table below shows examples of how semi-synthetic modifications have altered the bioactivity of flavonoids and other natural products.

| Original Compound | Modification | Resulting Bioactivity Change | Reference |

| Quercetin 3-O-α-L-rhamnopyranoside | Acetylation | Enhanced antiplasmodial activity (IC50 decreased from 25.1 µM to ~7 µM) | csic.es |

| Neorautenol / Shinpterocarpin | Addition of dialkylaminoethyl side chain | More promising and selective activity against lung and colon cancer lines (IC50 range of 4-9 µM) | researchgate.net |

| Betulin | Conjugation with α-lipoic acid | Creation of derivatives with moderate anticancer activity (IC50 range of 39.8–76.7 µM) | mdpi.com |

These findings suggest that semi-synthetic modification of this compound, by altering its prenyl groups or hydroxyl functions, holds significant potential for developing analogues with improved therapeutic profiles. researchgate.netresearchgate.net

Development of Synthetic Methodologies for Prenylated Flavanones

The low natural abundance of many prenylated flavonoids, including this compound, necessitates the development of efficient and versatile synthetic methodologies to access these compounds for biological evaluation. mdpi.comrsc.org The central challenge in synthesizing these molecules is the regioselective introduction of the lipophilic prenyl side-chain onto a phenolic core. nih.gov

Several key methodologies have been developed and refined to achieve C-prenylation of flavonoid precursors:

Friedel-Crafts Alkylation: This classic electrophilic aromatic substitution is an appealing method as it can employ unprotected allylic alcohols (like prenyl alcohol) as the electrophile with a Lewis or Brønsted acid catalyst. rsc.org Recent developments have focused on single-step catalytic Friedel-Crafts alkylation of unprotected natural polyphenols, offering a more direct and practical route. rsc.org

Claisen Rearrangement: A widely used method involves the O-prenylation of a hydroxyl group, followed by a thermal or catalyzed Claisen rearrangement to transfer the prenyl group from the oxygen to a carbon on the aromatic ring (C-prenylation). rsc.org Europium(III) has been used as a catalyst for selective C-6 prenylation of flavonoids via this rearrangement. rsc.org While effective, this is often a multi-step process requiring protection and deprotection steps. rsc.org

One-Step Synthesis with Zinc Chloride: A methodology using ZnCl₂ as a catalyst in ethyl acetate (B1210297) allows for the direct one-step prenylation of various flavonoids with 3-methyl-2-buten-1-ol. mdpi.com This method produces C-alkylated compounds at positions 6 and 8 of the A-ring in moderate yields. mdpi.com

Other Catalytic Systems: Various other catalysts and conditions have been explored for the cyclization of chalcones to flavanones, a critical step following prenylation. These include acids, bases, silica (B1680970) gel, heat, and even microwave conditions, though yields can be variable. researchgate.net

The table below compares different synthetic methodologies for the crucial prenylation step.

| Methodology | Reagents/Catalysts | Key Features | Advantages | Limitations | Reference |

| Catalytic Friedel-Crafts Alkylation | Prenyl alcohol, Lewis/Brønsted acid | Single-step C-H allylation of unprotected polyphenols | Simple, one-step process | Can lead to mixtures of isomers | rsc.org |

| Claisen Rearrangement | O-prenylated flavonoid, Heat or Catalyst (e.g., Eu(III)) | O-prenylation followed by thermal rearrangement to C-prenyl | Can provide high regioselectivity with specific catalysts | Multi-step (protection, O-alkylation, rearrangement, deprotection) | rsc.org |

| One-Step Alkylation | Flavonoid, 3-methyl-2-buten-1-ol, ZnCl₂ | Direct one-step reaction | Operationally simple | Moderate yields, can produce side products and regioisomers | mdpi.com |

| Suzuki–Miyaura Cross-Coupling | Halogenated flavonoid, Boronic acid derivatives | C-C bond formation | Versatile for various substitutions | Requires prior synthesis of specific halides or boronic acids | rsc.org |

The ongoing development of these synthetic tools is crucial for overcoming the supply limitations of rare natural products like this compound and for enabling the systematic exploration of the chemical space around the prenylated flavanone scaffold. nih.gov

Pharmacokinetic Research Preclinical, Excluding Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

While direct and comprehensive ADME studies on Sigmoidin A are not extensively available in the public domain, the metabolic pathways of structurally related prenylated flavonoids have been investigated, providing a basis for predicting the metabolic behavior of this compound. The lipophilic nature of the prenyl groups is known to play a crucial role in the absorption, tissue distribution, and metabolism of these compounds. mdpi.com Generally, prenylation can enhance the affinity of flavonoids for cell membranes, potentially leading to greater accumulation and longer retention in tissues compared to their non-prenylated parent compounds. mdpi.com

In Vitro Metabolic Stability and Metabolite Identification in Animal Tissues

The in vitro metabolism of xenobiotics is commonly studied using subcellular fractions of the liver, such as microsomes and S9 fractions, which contain the enzymes responsible for Phase I and Phase II metabolism. srce.hrresearchgate.net For prenylated flavonoids, these studies are crucial for understanding how the compounds are structurally modified, which in turn affects their biological activity and clearance from the body.

While no specific studies on the in vitro metabolic stability of this compound in animal tissues were identified in the reviewed literature, general principles of flavonoid metabolism suggest that it would undergo several biotransformation reactions. The primary sites of metabolism for flavonoids are the liver and the intestine. mdpi.com In vitro models using liver microsomes are particularly useful for assessing metabolism mediated by cytochrome P450 (CYP) enzymes (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). srce.hrresearchgate.net

Based on studies of other prenylated flavonoids, the metabolic transformations of this compound are expected to involve hydroxylation, demethylation, and glucuronidation. The prenyl groups themselves are often targets for oxidation, leading to the formation of hydroxylated or cyclized derivatives. nih.gov Glucuronidation is a common Phase II reaction for flavonoids, increasing their water solubility and facilitating their excretion. mdpi.com

Table 1: Potential In Vitro Metabolites of this compound in Animal Tissues (Hypothetical)

| Metabolite Type | Predicted Biotransformation | Potential Metabolite Structure |

| Phase I | Hydroxylation of prenyl chain | This compound with one or more hydroxyl groups on the prenyl side chains. |

| Phase I | Epoxidation of prenyl chain | This compound with an epoxide group on a prenyl side chain. |

| Phase I | Oxidative cyclization of prenyl chain | Formation of a dihydrofuran or dihydropyran ring involving a prenyl group and an adjacent hydroxyl group. |

| Phase II | Glucuronidation | Glucuronic acid conjugated to one of the phenolic hydroxyl groups of this compound. |

| Phase II | Sulfation | Sulfate (B86663) conjugate at one of the phenolic hydroxyl groups. |

This table is illustrative and represents potential metabolic pathways based on the metabolism of other prenylated flavonoids. Specific experimental data for this compound is not currently available.

In Vivo Metabolic Profiling in Animal Models

In vivo studies in animal models, such as rats, are essential for understanding the complete metabolic profile of a compound, including the formation of metabolites in various tissues and their excretion routes. nih.govfrontiersin.org While some in vivo research has been conducted to evaluate the pharmacological effects of this compound, detailed metabolic profiling in these studies has not been reported. thieme-connect.comchemfaces.comnih.gov

The metabolism of flavonoids in vivo is complex, involving not only liver enzymes but also the metabolic activity of the intestinal microbiota. mdpi.com For prenylated flavonoids, poor intestinal absorption can be a limiting factor for bioavailability. nih.gov However, the increased lipophilicity due to prenylation may also lead to enhanced tissue distribution. mdpi.com

In the absence of direct experimental data for this compound, a hypothetical in vivo metabolic profile can be proposed based on the known metabolism of similar compounds. Following oral administration, this compound would likely undergo some degree of metabolism in the intestines before absorption. Once absorbed, it would be transported to the liver, where it would be subject to extensive Phase I and Phase II metabolism. The resulting metabolites, along with any unchanged this compound, would then be excreted, primarily in the urine and feces. frontiersin.org

Table 2: Hypothetical In Vivo Metabolic Profile of this compound in Animal Models

| Matrix | Parent Compound/Metabolite | Predicted Metabolic Pathway |

| Plasma | This compound | Unchanged parent compound. |

| Phase I Metabolites | Hydroxylated and other oxidized derivatives of this compound. | |

| Phase II Metabolites | Glucuronide and sulfate conjugates of this compound and its Phase I metabolites. | |

| Urine | Phase II Metabolites | Water-soluble glucuronide and sulfate conjugates. |

| Polar Phase I Metabolites | More polar oxidized metabolites. | |

| Feces | This compound | Unabsorbed parent compound. |

| Metabolites from biliary excretion | Glucuronide conjugates excreted in bile and potentially deconjugated by gut microbiota. |

This table is a predictive representation of the likely in vivo metabolic profile of this compound based on general flavonoid metabolism. Specific in vivo metabolic profiling data for this compound is not available in the reviewed literature.

Comparative Metabolism Studies across Relevant Preclinical Species

Comparative metabolism studies across different preclinical species (e.g., rat, mouse, dog) and with human tissues are a cornerstone of drug development. These studies are crucial for identifying an appropriate animal model for toxicology studies, as they help ensure that the metabolic profile in the chosen species is similar to that in humans. nih.gov

For prenylated flavonoids, metabolic pathways can differ between species, leading to variations in the types and amounts of metabolites formed. Such differences can have significant implications for the pharmacological activity and safety profile of a compound.

Currently, there are no published comparative metabolism studies specifically for this compound across different preclinical species. However, research on other flavonoids has demonstrated species-dependent differences in metabolism. For instance, the extent of glucuronidation and sulfation can vary significantly between rats and mice. Understanding these potential differences is important for extrapolating preclinical findings to humans.

Table 3: Common Metabolic Pathways for Flavonoids in Different Preclinical Species

| Metabolic Pathway | Rat | Mouse | General Observations |

| Phase I: Oxidation (CYP-mediated) | Well-characterized. | Generally similar to rats, but with quantitative differences in enzyme expression and activity. | The specific CYP isoforms involved can differ, leading to different metabolite ratios. |

| Phase II: Glucuronidation | A major pathway for flavonoids. | A major pathway, sometimes more extensive than in rats for certain substrates. | The position of glucuronidation on the flavonoid skeleton can be species-specific. |

| Phase II: Sulfation | Generally a less prominent pathway for flavonoids compared to glucuronidation. | Can be a more significant pathway for some flavonoids compared to rats. | The balance between glucuronidation and sulfation is often species- and substrate-dependent. |

| Intestinal Microbiota Metabolism | Significant role in the metabolism of flavonoids, especially those with poor absorption. | Similar role to rats, contributing to the formation of smaller phenolic acid metabolites. | The composition of the gut microbiota can influence the metabolic profile. |

This table provides a general overview of flavonoid metabolism in common preclinical species and is not based on specific data for this compound.

Future Directions and Research Gaps

Advanced Mechanistic Elucidation using Omics Technologies

Current understanding of Sigmoidin A's mechanism of action is based on targeted assays, such as its selective inhibition of 5-lipoxygenase and pancreatic lipase (B570770). nih.govnih.gov However, the broader cellular and systemic effects of the compound are not yet understood. The application of high-throughput "omics" technologies offers a powerful, unbiased approach to comprehensively map the molecular pathways modulated by this compound. nih.govnih.govfrontiersin.org

Future research should employ a multi-omics strategy to gain a holistic view of its biological impact. frontiersin.org

Genomics and Transcriptomics: Next-generation sequencing (NGS) can be utilized to analyze changes in gene expression (RNA-Seq) in cells or tissues treated with this compound. nih.govnih.gov This could reveal novel gene networks and signaling cascades involved in its anti-inflammatory and cytotoxic effects. For instance, transcriptomic analysis of cancer cells could identify key oncogenic pathways that are downregulated by the compound.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify and quantify changes in the entire protein complement of a cell upon treatment. nih.gov This would provide direct insights into the downstream effects of gene expression changes and identify specific protein targets or biomarkers of this compound activity.

Metabolomics: By analyzing the global profile of endogenous metabolites, metabolomics can uncover alterations in cellular metabolism induced by this compound. nih.gov This is particularly relevant for understanding its anti-obesity effects beyond simple lipase inhibition, potentially revealing impacts on lipid metabolism, glycolysis, or other metabolic pathways.

Integrating these multi-omics datasets can provide an unprecedentedly detailed picture of the compound's mechanism of action, moving beyond a single-target perspective to a systems-level understanding. nih.govfrontiersin.org

Table 1: Proposed Omics-Based Investigations for this compound

| Omics Technology | Research Question | Potential Outcome | Relevant Biological Activity |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Which genes and signaling pathways are modulated by this compound in inflammatory cells? | Identification of novel anti-inflammatory targets and pathways. | Anti-inflammatory |

| Proteomics (Mass Spectrometry) | How does this compound alter the proteome of cancer cells to induce cytotoxicity? | Discovery of protein biomarkers for sensitivity to this compound. | Cytotoxic |

| Metabolomics (LC-MS/GC-MS) | What is the global impact of this compound on adipocyte metabolism? | Elucidation of metabolic reprogramming underlying its anti-obesity effects. | Anti-obesity |

Exploration of Novel Therapeutic Applications beyond Current Findings